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Compound of Interest

Compound Name: PKUMDL-WQ-2101

Cat. No.: B10752270 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing PKUMDL-WQ-2101, a

selective allosteric inhibitor of phosphoglycerate dehydrogenase (PHGDH), in various in vitro

experimental settings. The provided protocols and concentration guidelines are based on

published research to ensure optimal experimental design and reproducibility.

Overview of PKUMDL-WQ-2101
PKUMDL-WQ-2101 is a potent and specific non-NAD⁺-competing allosteric inhibitor of

PHGDH, the rate-limiting enzyme in the de novo serine biosynthesis pathway.[1][2] By

inhibiting PHGDH, PKUMDL-WQ-2101 effectively blocks the production of serine, a critical

amino acid for cancer cell proliferation and survival. This compound has demonstrated

significant anti-tumor activity in cancer cell lines with high PHGDH expression.[3][4][5]

Quantitative Data Summary
The following tables summarize the effective concentrations of PKUMDL-WQ-2101 in various

in vitro assays based on available literature.

Table 1: Enzymatic Assay Data
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Parameter Value Assay Conditions

IC₅₀ 34.8 µM
Inhibition of PHGDH enzymatic

activity.

Synergy Studies 25 µM

Used in combination with other

inhibitors to assess synergistic

effects on PHGDH.

Concentration Range 0 - 200 µM

Employed in enzymatic assays

to determine dose-dependent

inhibition and synergy.

Table 2: Cell-Based Assay Data
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Cell Line Assay Type Parameter Value
Incubation
Time

Notes

MDA-MB-468 Cell Viability EC₅₀ 7.7 µM Not Specified

PHGDH-

amplified

breast cancer

cell line.

HCC70 Cell Viability EC₅₀ 10.8 µM Not Specified

PHGDH-

amplified

breast cancer

cell line.

MDA-MB-468 Cell Viability - 2.5 - 40 µM 24 hours

Resulted in

cell cycle

arrest.

MDA-MB-231 Cell Viability EC₅₀ >20 µM Not Specified

PHGDH non-

dependent

breast cancer

cell line.

ZR-75-1 Cell Viability EC₅₀ >60 µM Not Specified

PHGDH non-

dependent

breast cancer

cell line.

MCF-7 Cell Viability EC₅₀ >100 µM Not Specified

PHGDH non-

dependent

breast cancer

cell line.

Signaling Pathway
PKUMDL-WQ-2101 targets PHGDH, the initial and rate-limiting enzyme in the serine

biosynthesis pathway, which is a branch of glycolysis.
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Caption: The serine biosynthesis pathway and the inhibitory action of PKUMDL-WQ-2101 on

PHGDH.

Experimental Protocols
PHGDH Enzyme Inhibition Assay
This protocol describes a method to determine the IC₅₀ of PKUMDL-WQ-2101 against

recombinant PHGDH. The assay measures the production of NADH, a product of the PHGDH-

catalyzed reaction.

Materials:

Recombinant human PHGDH enzyme

PKUMDL-WQ-2101

Assay Buffer: 100 mM Tris-HCl (pH 8.0), 150 mM KCl, 1 mM DTT

Substrate solution: 3-Phosphoglycerate (3-PG)

Cofactor solution: NAD⁺

96-well, black, flat-bottom plate

Plate reader capable of measuring fluorescence or absorbance for NADH

Protocol:
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Compound Preparation: Prepare a 10 mM stock solution of PKUMDL-WQ-2101 in DMSO.

Create a serial dilution series (e.g., 200 µM to 0.1 µM) in the assay buffer.

Enzyme Preparation: Dilute the recombinant PHGDH enzyme to the desired concentration in

ice-cold assay buffer.

Assay Reaction: a. To each well of the 96-well plate, add 50 µL of the serially diluted

PKUMDL-WQ-2101 or DMSO (for control). b. Add 25 µL of the diluted PHGDH enzyme to

each well. c. Incubate the plate at room temperature for 15 minutes to allow for compound

binding to the enzyme. d. Initiate the reaction by adding 25 µL of a pre-mixed solution of 3-

PG and NAD⁺.

Data Acquisition: Immediately measure the increase in NADH concentration by monitoring

absorbance at 340 nm or fluorescence (Excitation: 340 nm, Emission: 460 nm) kinetically for

30-60 minutes at 37°C.

Data Analysis: Calculate the initial reaction rates (V₀) from the linear portion of the kinetic

curves. Determine the percent inhibition for each concentration of PKUMDL-WQ-2101
relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor

concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀

value.
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Caption: Workflow for the PHGDH enzyme inhibition assay.
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Cell Viability Assay (e.g., MTT or Resazurin)
This protocol outlines a general procedure to assess the effect of PKUMDL-WQ-2101 on the

viability of cancer cell lines.

Materials:

Cancer cell lines (e.g., MDA-MB-468, HCC70)

Complete cell culture medium

PKUMDL-WQ-2101

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin sodium salt

DMSO

PBS (Phosphate-Buffered Saline)

Solubilization buffer (for MTT assay)

96-well, clear, flat-bottom plate

Multi-well spectrophotometer or fluorometer

Protocol:

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in

100 µL of complete medium. Allow cells to adhere overnight.

Compound Treatment: Prepare a serial dilution of PKUMDL-WQ-2101 in complete medium

from a DMSO stock. The final DMSO concentration should not exceed 0.5%. Replace the

medium in each well with 100 µL of the medium containing the desired concentration of

PKUMDL-WQ-2101 or DMSO vehicle control.

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a

humidified incubator with 5% CO₂.

Viability Assessment:
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For MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate

for 2-4 hours. Then, add 100 µL of solubilization buffer and incubate overnight to dissolve

the formazan crystals.

For Resazurin Assay: Add 10 µL of resazurin solution (0.15 mg/mL in PBS) to each well

and incubate for 1-4 hours.

Data Acquisition:

MTT: Measure the absorbance at 570 nm.

Resazurin: Measure fluorescence with excitation at 560 nm and emission at 590 nm.

Data Analysis: Normalize the absorbance/fluorescence values to the vehicle-treated control

wells. Plot the normalized values against the log of the inhibitor concentration and fit the data

to a dose-response curve to determine the EC₅₀ value.
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Caption: General workflow for a cell viability assay.
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Concluding Remarks
PKUMDL-WQ-2101 is a valuable tool for studying the role of the serine biosynthesis pathway

in cancer metabolism. The provided concentration ranges and protocols serve as a starting

point for in vitro investigations. It is recommended to perform dose-response and time-course

experiments to determine the optimal conditions for specific cell lines and experimental setups.

For all applications, ensure proper handling and storage of the compound as per the

manufacturer's instructions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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